4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
4-[2-(2,4-Dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a heterocyclic compound featuring a 1,4-benzothiazine core with sulfone (dioxido), fluoro, and benzonitrile substituents. The benzothiazine moiety is a sulfur- and nitrogen-containing bicyclic system, which is further functionalized at the 2-position with a 2,4-dimethylbenzoyl group and at the 6-position with a fluorine atom.
Properties
IUPAC Name |
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3S/c1-15-3-9-20(16(2)11-15)24(28)23-14-27(19-7-4-17(13-26)5-8-19)21-12-18(25)6-10-22(21)31(23,29)30/h3-12,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGNRDNMFQXXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a fluorinated benzoyl chloride under acidic conditions to form the benzothiazine ring.
Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group is introduced via Friedel-Crafts acylation, using 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution of a suitable benzonitrile derivative onto the benzothiazine core, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles attached to the benzothiazine core.
Scientific Research Applications
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazine core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the fluorine and nitrile groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Research Findings
Synthetic Flexibility : The main compound’s benzonitrile and sulfone groups enable diverse functionalization, similar to the triazoles in , which undergo S-alkylation to introduce fluorophenyl ketones .
Tautomerism : Unlike triazoles [7–9], which exist predominantly in the thione tautomeric form (evidenced by IR absence of S-H stretches), the main compound’s benzothiazine core lacks tautomeric equilibria due to full conjugation .
Fluorine Effects : The 6-fluoro substituent in the main compound may reduce electron density in the aromatic ring, akin to the 2,4-difluorophenyl group in triazoles, which enhances electrophilic substitution resistance .
Biological Activity
The compound 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile belongs to the class of benzothiazine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 479.52 g/mol. The structure consists of a benzothiazine core with various substituents that enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H22FNO5S |
| Molecular Weight | 479.52 g/mol |
| Purity | ≥ 95% |
Mechanisms of Biological Activity
Research indicates that the compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through its interaction with specific cellular pathways. It targets receptor tyrosine kinases such as Flt-3, which are implicated in hematological malignancies like acute myeloid leukemia (AML) .
- Antibacterial Properties : Preliminary studies suggest that this compound possesses antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Further investigations are required to elucidate the mechanism of action .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : A study involving SH-SY5Y neuroblastoma cells demonstrated that the compound significantly reduced cell viability at higher concentrations (30 μM), indicating a dose-dependent cytotoxic effect. However, lower concentrations did not significantly affect cell viability .
- Neuroprotective Effects : Research focusing on calcium homeostasis revealed that compounds similar to this benzothiazine derivative could modulate intracellular calcium levels, potentially providing neuroprotective benefits in models of neurodegeneration .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlighted that modifications in functional groups can significantly alter biological activity. For instance, introducing different substituents on the benzothiazine core can enhance or diminish anticancer efficacy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzothiazin-4-yl)benzoate | Cyano and fluoro substituents | Antimicrobial | Different position of cyano group |
| Ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-benzothiazin]benzoate | Dimethylbenzoyl group | Anticancer | Contains dimethyl substitution |
| Ethyl 3-(2-cyano-N-methylbenzothiazine)benzoate | N-methyl substitution | Antimicrobial | N-methyl group alters activity profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
